molecular formula C9H7F3O B1317214 2'-Methyl-2,2,2-trifluoroacetophenone CAS No. 341-39-9

2'-Methyl-2,2,2-trifluoroacetophenone

Cat. No.: B1317214
CAS No.: 341-39-9
M. Wt: 188.15 g/mol
InChI Key: JHQDBQYFKARISA-UHFFFAOYSA-N
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Description

2’-Methyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C9H7F3O. It is a derivative of acetophenone, where the methyl group is substituted at the ortho position and the trifluoromethyl group is attached to the carbonyl carbon. This compound is known for its unique chemical properties and is used in various scientific research applications.

Synthetic Routes and Reaction Conditions:

    Direct Synthesis: One common method involves the reaction of trifluoroacetic acid with the Grignard reagent derived from bromobenzene.

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of a Lewis acid such as aluminum chloride.

Industrial Production Methods: Industrial production often employs the Friedel-Crafts acylation method due to its simplicity and high yield. The reaction is scaled up in large reactors with efficient cooling systems to manage the heat generated during the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Safety and Hazards

2’-Methyl-2,2,2-trifluoroacetophenone should be stored in a refrigerator . It may cause skin and eye irritation, and may be harmful if inhaled . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Target of Action

This compound is a type of ketone organic compound , and it may interact with various biological targets depending on its specific structure and functional groups.

Mode of Action

It’s known that this compound can undergo asymmetric reduction with optically active grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . This suggests that it may interact with its targets through a reduction mechanism.

Biochemical Pathways

It’s known that this compound can undergo condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3f polymers . This suggests that it may be involved in polymer formation pathways.

Pharmacokinetics

Its physical and chemical properties such as its boiling point, density, and solubility can influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that this compound is used as an organocatalyst for the oxidation of tertiary amines and azines to n-oxidesalkenes . This suggests that it may have a role in oxidation reactions at the molecular level.

Action Environment

For instance, its storage conditions are recommended to be sealed in dry, room temperature , suggesting that moisture and temperature can affect its stability.

Biochemical Analysis

Biochemical Properties

2’-Methyl-2,2,2-trifluoroacetophenone plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated polymers and as an organocatalyst. It interacts with enzymes such as Grignard reagents to form 2,2,2-trifluoro-1-phenylethanol . Additionally, it undergoes condensation reactions with biphenyl, terphenyl, and phenyl ether to form new aromatic polymers . These interactions highlight its versatility in biochemical synthesis and its potential as a catalyst in various reactions.

Cellular Effects

2’-Methyl-2,2,2-trifluoroacetophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the respiratory system, causing symptoms such as headache, dizziness, and nausea upon overexposure . The compound’s impact on cell function is primarily due to its ability to interact with cellular proteins and enzymes, altering their activity and leading to changes in cellular metabolism and gene expression.

Molecular Mechanism

At the molecular level, 2’-Methyl-2,2,2-trifluoroacetophenone exerts its effects through binding interactions with biomolecules. It undergoes asymmetric reduction with optically active Grignard reagents, forming 2,2,2-trifluoro-1-phenylethanol . This reaction demonstrates its ability to participate in enzyme-catalyzed processes, potentially inhibiting or activating specific enzymes. The compound’s trifluoromethyl group also contributes to its reactivity, allowing it to form stable complexes with various biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Methyl-2,2,2-trifluoroacetophenone change over time due to its stability and degradation properties. The compound is known to be stable under standard storage conditions, but it may degrade upon prolonged exposure to light and air . Long-term studies have shown that it can cause persistent changes in cellular function, particularly in respiratory cells, leading to chronic symptoms such as dizziness and nausea .

Dosage Effects in Animal Models

The effects of 2’-Methyl-2,2,2-trifluoroacetophenone vary with different dosages in animal models. At low doses, it may act as a mild irritant, causing minor respiratory symptoms . At high doses, it can lead to severe toxic effects, including significant respiratory distress and potential organ damage . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

2’-Methyl-2,2,2-trifluoroacetophenone is involved in several metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. It undergoes reduction reactions with Grignard reagents, forming 2,2,2-trifluoro-1-phenylethanol . This reaction indicates its role in metabolic pathways involving alcohol and ketone intermediates, potentially affecting overall metabolic balance.

Transport and Distribution

Within cells and tissues, 2’-Methyl-2,2,2-trifluoroacetophenone is transported and distributed through interactions with transporters and binding proteins. It is known to accumulate in respiratory tissues, where it exerts its effects on cellular function . The compound’s distribution is influenced by its chemical properties, including its trifluoromethyl group, which enhances its ability to penetrate cell membranes and interact with intracellular targets.

Subcellular Localization

2’-Methyl-2,2,2-trifluoroacetophenone localizes to specific subcellular compartments, where it affects activity and function. It is primarily found in the cytoplasm and mitochondria, where it interacts with enzymes involved in metabolic processes . The compound’s localization is directed by its chemical structure, which allows it to penetrate cellular membranes and reach target organelles.

Comparison with Similar Compounds

Uniqueness: 2’-Methyl-2,2,2-trifluoroacetophenone is unique due to the presence of both the trifluoromethyl and ortho-methyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQDBQYFKARISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531113
Record name 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341-39-9
Record name 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A Grignard reagent is prepared from 25.0 g (0.146 mol) of 2-bromotoluene and 4.3 g (0.175 mol) of magnesium in 100 ml of diethyl ether. The Grignard reagent is added dropwise to a solution of 22.8 g (0.161 mol) ethyl trifluoroacetate in 120 ml of diethyl ether at −78° C. The reaction mixture is allowed to warm to room temperature and stirred for one additional hour. 300 ml of NH4Cl aq and 100 ml of 1N HCl are then added to the mixture. The aqueous phase is removed, the organic phase is washed with NH4Cl aq and brine, dried over MgSO4, and concentrated. The residue is purified by flash chromatography on silica gel with hexane as an eluent, yielding 6.3 g of 2,2,2-trifluoro-1-(2-methylphenyl)-ethanone as colorless liquid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.8 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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